(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
Brand Name:
Vulcanchem
CAS No.:
71444-83-2
VCID:
VC0046821
InChI:
InChI=1S/C12H12N2O2/c15-10-5-1-4-9-11(10)13-7-8-3-2-6-14(8)12(9)16/h1,4-5,7-8,15H,2-3,6H2/t8-/m0/s1
SMILES:
C1CC2C=NC3=C(C=CC=C3O)C(=O)N2C1
Molecular Formula:
C12H12N2O2
Molecular Weight:
216.24
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
CAS No.: 71444-83-2
Reference Standards
VCID: VC0046821
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24
CAS No. | 71444-83-2 |
---|---|
Product Name | (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one |
Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 |
IUPAC Name | (6aS)-4-hydroxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
Standard InChI | InChI=1S/C12H12N2O2/c15-10-5-1-4-9-11(10)13-7-8-3-2-6-14(8)12(9)16/h1,4-5,7-8,15H,2-3,6H2/t8-/m0/s1 |
Standard InChIKey | CRSSNYCWXMOYOF-QMMMGPOBSA-N |
SMILES | C1CC2C=NC3=C(C=CC=C3O)C(=O)N2C1 |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume